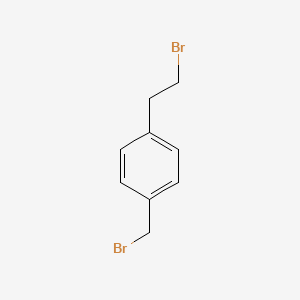
1-carbamothioylethyl benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-carbamothioylethyl benzoate is an organic compound with the molecular formula C10H11NO2S It is a derivative of benzoic acid and contains a carbamothioyl group attached to an ethyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-carbamothioylethyl benzoate can be synthesized through several methods. One common approach involves the reaction of benzoic acid with ethyl isothiocyanate in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
1-carbamothioylethyl benzoate undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamothioyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Substituted benzoates with different functional groups.
Aplicaciones Científicas De Investigación
1-carbamothioylethyl benzoate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-carbamothioylethyl benzoate involves its interaction with specific molecular targets. The carbamothioyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Benzyl benzoate: Used as a topical treatment for scabies and lice.
Benzonatate: A non-narcotic oral antitussive drug used to suppress coughing.
Carbamate derivatives: Used in agriculture as pesticides and herbicides.
Uniqueness
1-carbamothioylethyl benzoate is unique due to its specific structure, which combines the properties of benzoic acid and carbamothioyl groups. This combination allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities .
Propiedades
Número CAS |
4917-74-2 |
|---|---|
Fórmula molecular |
C10H11NO2S |
Peso molecular |
209.27 g/mol |
Nombre IUPAC |
(1-amino-1-sulfanylidenepropan-2-yl) benzoate |
InChI |
InChI=1S/C10H11NO2S/c1-7(9(11)14)13-10(12)8-5-3-2-4-6-8/h2-7H,1H3,(H2,11,14) |
Clave InChI |
ZZQFVQROLNTRMG-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=S)N)OC(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Chloro-4-iodo-3-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B8772806.png)



![Benzoic acid, 4-[methyl(trifluoroacetyl)amino]-](/img/structure/B8772841.png)


![3-Isopropyl-2-methylpyrazolo[1,5-a]pyridine](/img/structure/B8772861.png)




![methyl 3-oxospiro[5.5]undecane-2-carboxylate](/img/structure/B8772883.png)
